Phenylsulfamate

Beschreibung

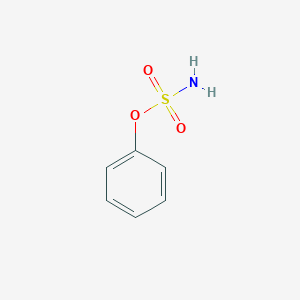

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIYZMDJFLKIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452510 | |

| Record name | phenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19792-91-7 | |

| Record name | phenyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl sulfamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Phenyl sulfamate is a nitrogen source that can be used in the amination of intermolecular. It has been found to interact with sulfatases, which are enzymes that catalyze the hydrolysis of sulfate esters. These enzymes play a crucial role in various biological processes, including hormone regulation, cell signaling, and the degradation of macromolecules.

Mode of Action

Phenyl sulfamate has been found to react by an associative SN2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule. In neutral to moderate alkaline solution, a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester.

Biochemical Pathways

It is known that phenyl sulfamate can affect the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds. These pathways are involved in the production of aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are the molecular building blocks for protein biosynthesis.

Pharmacokinetics

It is known that the bioavailability, safety, and stability profiles of benzimidazole derivatives, which are structurally similar to phenyl sulfamate, are outstanding

Biochemische Analyse

Biochemical Properties

Phenyl sulfamate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to be involved in the amination of intermolecular

Cellular Effects

Phenyl sulfamate has been found to selectively inhibit Staphylococcus aureus phospholipid biosynthesis, demonstrating its impact on cellular processes. It influences cell function by interacting with key biochemical pathways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Phenyl sulfamate involves its role as a nitrogen source in the amination of intermolecular. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Metabolic Pathways

Phenyl sulfamate is likely involved in various metabolic pathways. It is known to be a nitrogen source, suggesting its involvement in nitrogen metabolism.

Biologische Aktivität

Phenyl sulfamate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of phenyl sulfamate, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

Phenyl sulfamate is an organic compound characterized by the presence of a phenyl group attached to a sulfamate functional group. The general structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it suitable for various biochemical interactions.

Phenyl sulfamate exhibits several biological activities, primarily through its interaction with enzymes and cellular pathways. Key mechanisms include:

- Inhibition of Steroid Sulfatase (STS) : Phenyl sulfamate derivatives have been shown to act as potent inhibitors of STS, an enzyme involved in steroid metabolism. This inhibition is significant in breast cancer treatment, as it can reduce estrogen levels in tumors .

- Impact on Gut Microbiota : Recent studies indicate that phenyl sulfate, a metabolite derived from phenyl sulfamate, influences gut microbiota composition and function. It has been linked to the progression of diabetic kidney disease by inducing albuminuria and podocyte damage in experimental models .

- Antimicrobial Activity : Some sulfamate derivatives have demonstrated antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, certain phenyl sulfamate compounds exhibited minimum inhibitory concentrations (MIC) that indicate their potential as antimicrobial agents .

Case Studies

-

Diabetic Kidney Disease :

- A study involving diabetic rat models revealed that administration of phenyl sulfate led to increased albuminuria and podocyte damage. Histological analyses showed significant podocyte effacement and glomerular basement membrane thickening .

- In human cohorts with microalbuminuria, elevated levels of phenyl sulfate correlated with the progression of kidney disease, suggesting its role as a biomarker for early diagnosis and treatment targets .

-

Breast Cancer Treatment :

- The development of sulfamoylated derivatives of phenyl sulfamate has shown promising results in inhibiting STS activity in breast cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than traditional treatments, indicating their potential for clinical application .

Data Tables

The following table summarizes key findings related to the biological activity of phenyl sulfamate and its derivatives:

| Study | Biological Activity | IC50/Effect | Model |

|---|---|---|---|

| Diabetic Kidney Disease Study | Induces albuminuria and podocyte damage | Increased levels of phenyl sulfate | Diabetic rat models |

| Breast Cancer STS Inhibition Study | Inhibits steroid sulfatase | IC50 = 0.21 nM (most active) | MCF-7 breast cancer cells |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria | MIC = 5 µM (E. coli) | Various microbial strains |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Phenyl sulfamate derivatives have been extensively studied for their potential as steroid sulfatase (STS) inhibitors . STS is an enzyme involved in the metabolism of steroid hormones, and its inhibition is considered a promising strategy for treating hormone-dependent cancers, such as breast cancer.

Case Study: STS Inhibition

A notable study synthesized a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which exhibited significant STS inhibitory activity. The most potent compound showed an IC50 value of 0.21 nM, outperforming the reference compound Irosustat (IC50 = 1.06 nM) in MCF-7 breast cancer cells. This study highlights the potential of phenyl sulfamate derivatives in developing targeted cancer therapies .

Anti-infective Properties

Phenyl sulfamate has demonstrated efficacy against various pathogens, making it a candidate for anti-infective drug development . Its ability to interact with multiple biological pathways positions it as a versatile agent in combating infections.

Applications in Viral Infections

Research indicates that phenyl sulfamate can inhibit viral replication in several models, including:

- HIV

- HCV

- Influenza Virus

These findings suggest that phenyl sulfamate could be integrated into therapeutic regimens for viral infections .

Role in Cellular Mechanisms

Phenyl sulfamate has been implicated in various cellular processes, including:

- Apoptosis : It influences programmed cell death pathways.

- Cell Cycle Regulation : The compound affects cell cycle progression and DNA damage response mechanisms.

- Immunological Responses : Its role in inflammation and immune signaling pathways is under investigation .

Biochemical Research

In biochemical studies, phenyl sulfamate serves as a nitrogen source for various reactions, facilitating the amination processes essential for synthesizing complex organic molecules. Its utility extends to:

- Protein Modifications : Used in the development of antibody-drug conjugates (ADCs).

- Enzyme Inhibition Studies : Investigating its effects on metabolic enzymes and proteases .

Toxicological Studies

Phenyl sulfamate's implications in chronic kidney disease (CKD) are significant due to its role as a uremic toxin. Elevated levels of phenyl sulfate have been linked to oxidative stress and cellular damage in renal tubular cells.

Case Study: Renal Toxicity

A study demonstrated that phenyl sulfate induces oxidative stress by decreasing glutathione levels in renal cells, leading to increased susceptibility to hydrogen peroxide-induced damage. This finding underscores the importance of monitoring phenyl sulfate levels in CKD patients as potential biomarkers for disease progression .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Table 1: Reactivity Comparison in Suzuki–Miyaura Reactions

| Substrate | Oxidative Addition Barrier (kcal/mol) | Transmetalation Barrier (kcal/mol) |

|---|---|---|

| Phenyl sulfamate | 10.4 | 24.7 |

| Phenyl carbamate | 13.5 | 30.2 |

Mechanistic Insight : The sulfamate’s superior leaving group ability (-OSO₂NH₂ vs. -OCONR₂) and charge stabilization in transition states drive its higher reactivity .

Comparison with Other Aryl Sulfamates

Naphthyl Sulfamates

- Reactivity : Naphthyl sulfamates (e.g., 1-naphthyl) exhibit lower oxidative addition barriers than phenyl sulfamates due to enhanced CH–π interactions in transition states .

- Catalytic Applications : Naphthyl derivatives are more reactive in palladium-catalyzed aminations, achieving higher yields (e.g., 84% for flurbiprofen synthesis) .

Biphenyl Sulfamates

Table 2: Inhibitory Potency of Sulfamate Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Phenyl sulfamate | Steroid sulfatase (STS) | 20–44 |

| Biphenyl sulfamate | STS | <20 |

| Coumarin sulfamate | STS | 32 (STX-64) |

Comparison with Sulfatase Inhibitors

Steroid Sulfatase (STS) Inhibitors

- EMATE/667-COUMATE: These non-aromatic sulfamates exhibit sub-nanomolar STS inhibition but lack selectivity. Phenyl sulfamate derivatives (e.g., DASIs) achieve dual aromatase/STS inhibition (IC₅₀ = 0.82–39 nM) with improved therapeutic profiles .

- Substituent Effects : Ortho-halogenation (Br > Cl > F) on the phenyl ring enhances lipophilicity and aromatase inhibition, while meta-substitutions minimally affect STS activity .

Example : Bromo-substituted phenyl sulfamate (IC₅₀ = 0.82 nM) outperforms fluoro analogs (IC₅₀ = 39 nM) in aromatase inhibition .

Physicochemical and Structural Considerations

- pKa Modulation: Electron-withdrawing groups (e.g., halogens) lower the pKa of parent phenols by 0.4–1.0 log units, enhancing sulfamate leaving group ability .

- Crystal Structure Stability : Phenyl sulfamate’s intramolecular geometries (bond lengths, angles) are accurately reproduced in MD simulations, confirming force field reliability for drug design .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying phenyl sulfamate in complex matrices, and how can their accuracy be ensured?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or ion-pair chromatography for quantification. Calibration curves should be prepared using certified reference standards. Validate methods by assessing limits of detection (LOD), limits of quantification (LOQ), and recovery rates (spiked samples). Cross-validate results with mass spectrometry (LC-MS) for confirmation .

- Experimental Design : Include triplicate measurements, blank controls, and matrix-matched standards to account for interference. Document instrument parameters (e.g., column type, mobile phase pH) to ensure reproducibility .

Q. How can phenyl sulfamate be synthesized in laboratory settings, and what purity benchmarks are critical?

- Methodological Answer : Synthesize via sulfamation of phenol using sulfamic acid under controlled acidic conditions (e.g., H₂SO₄ catalysis). Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for sulfamate group confirmation. Purify via recrystallization in ethanol-water mixtures. Purity should exceed 95% (verified by elemental analysis or HPLC) to minimize impurities in downstream applications .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst concentration) influence the yield and stability of phenyl sulfamate?

- Methodological Answer : Conduct a factorial design experiment to test variables: temperature (60–120°C), catalyst concentration (0.5–5% H₂SO₄), and reaction time (2–24 hours). Use response surface methodology (RSM) to optimize conditions. Stability studies should assess degradation under UV light, humidity, and thermal stress via accelerated stability testing (40°C/75% RH for 6 months) .

- Data Contradiction Analysis : If yield discrepancies arise, evaluate catalyst deactivation or side reactions (e.g., hydrolysis) using gas chromatography-mass spectrometry (GC-MS) to identify byproducts .

Q. What advanced spectroscopic techniques resolve ambiguities in phenyl sulfamate’s structural characterization?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D COSY for proton-proton correlations) with Raman spectroscopy. For surface-enhanced Raman spectroscopy (SERS), use gold or silver nanoparticle substrates to amplify weak signals. Address reproducibility challenges by standardizing substrate preparation (e.g., citrate reduction method) and normalizing spectra against internal standards .

- Data Interpretation : Compare experimental spectra with computational simulations (density functional theory, DFT) to validate vibrational mode assignments .

Q. How can conflicting toxicity data for phenyl sulfamate across in vitro and in vivo studies be reconciled?

- Methodological Answer : Perform a systematic evidence synthesis:

Study Evaluation : Classify studies by model system (e.g., rodent vs. human cell lines), dose ranges, and exposure durations.

Confounder Analysis : Adjust for interspecies metabolic differences (e.g., cytochrome P450 activity) and in vitro-to-in vivo extrapolation (IVIVE) uncertainties.

Meta-Analysis : Use random-effects models to quantify heterogeneity and identify dose-response trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.